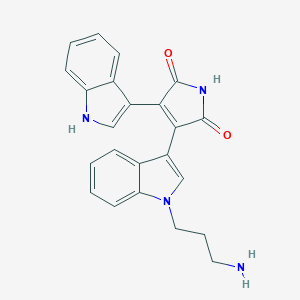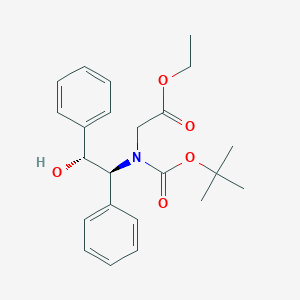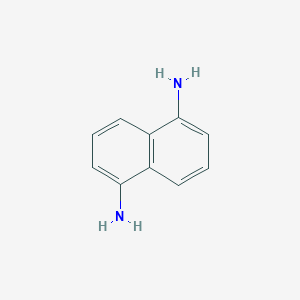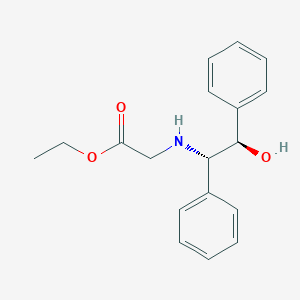
JB-1 peptide
Vue d'ensemble
Description
The JB-1 peptide is a synthetic analog of the insulin-like growth factor 1 (IGF-1). It is a 12-amino acid cyclic peptide with the sequence H-Cys-Tyr-Ala-Ala-Pro-Leu-Lys-Pro-Ala-Lys-Ser-Cys-OH. This peptide is known for its ability to inhibit the binding of IGF-1 to its receptor, making it a valuable tool in various research fields .
Applications De Recherche Scientifique
The JB-1 peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of IGF-1 signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in conditions related to IGF-1 signaling, such as cancer and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mécanisme D'action
Target of Action
The primary target of the JB-1 peptide, an IGF-1 analog, is the Insulin-like Growth Factor 1 (IGF-1) receptor . This receptor plays a crucial role in cell growth and development. The this compound inhibits the autophosphorylation of the IGF-1 receptor, thereby modulating its activity .
Mode of Action
The this compound interacts with the IGF-1 receptor, inhibiting its autophosphorylation . This interaction disrupts the normal signaling pathway of the receptor, leading to changes in cell growth and development. Furthermore, the this compound is found in the membrane vesicles (MV) of Lacticaseibacillus rhamnosus JB-1, which are endocytosed by intestinal epithelial cells . These MV contain lipoteichoic acid (LTA) that activates Toll-like receptor 2 (TLR2) and induces immunoregulatory interleukin-10 expression by dendritic cells .
Biochemical Pathways
The this compound affects the IGF-1 receptor signaling pathway, which is involved in various cellular processes including cell growth, development, and metabolism . By inhibiting the autophosphorylation of the IGF-1 receptor, the this compound disrupts this pathway, leading to altered cell growth and development . Additionally, the activation of TLR2 by LTA in the MV of Lacticaseibacillus rhamnosus JB-1 influences the immune response, inducing the expression of interleukin-10 by dendritic cells .
Pharmacokinetics
Peptides generally have complex pharmacokinetic profiles due to their size and structural characteristics They can be rapidly degraded by proteases, potentially limiting their bioavailability
Result of Action
The interaction of the this compound with the IGF-1 receptor results in the inhibition of cell growth and development . This can potentially be used to treat conditions characterized by abnormal cell growth. Additionally, the activation of TLR2 by LTA in the MV of Lacticaseibacillus rhamnosus JB-1 leads to the induction of interleukin-10 expression by dendritic cells, influencing the immune response . This suggests that the this compound may have immunomodulatory effects.
Action Environment
The action of the this compound can be influenced by various environmental factors. For instance, the stability and efficacy of the peptide can be affected by factors such as temperature, pH, and the presence of proteases. Additionally, the endocytosis of the MV of Lacticaseibacillus rhamnosus JB-1 by intestinal epithelial cells suggests that the intestinal environment can influence the action of the this compound
Analyse Biochimique
Biochemical Properties
The JB-1 peptide interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the binding of IGF-1 to its receptor , indicating a significant interaction with this protein. The nature of these interactions is primarily inhibitory, affecting the biochemical reactions involving IGF-1 .
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes. For instance, it has been found that the peptide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The this compound exerts its effects at the molecular level through several mechanisms. It inhibits the binding of IGF-1 to its receptor, which can lead to changes in gene expression and cellular metabolism
Temporal Effects in Laboratory Settings
It has been observed that the peptide can elicit rapid frequency facilitation in vagal afferents within minutes of application
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of JB-1 peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like JB-1 often involves automated SPPS, which enhances efficiency and scalability. The use of microwave-assisted SPPS can further improve the yield and purity of the peptide .
Analyse Des Réactions Chimiques
Types of Reactions
The JB-1 peptide can undergo various chemical reactions, including:
Oxidation: The cysteine residues in JB-1 can form disulfide bonds, creating a cyclic structure.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific residues.
Major Products
Oxidation: Formation of the cyclic this compound with disulfide bonds.
Reduction: Linear this compound with free thiol groups.
Substitution: JB-1 analogs with modified amino acid sequences.
Comparaison Avec Des Composés Similaires
Similar Compounds
BIBO 3304 trifluoroacetate salt: Another peptide analog used to study receptor interactions.
SB290157 trifluoroacetate salt: A peptide used in research on receptor antagonism.
KRIBB11 trifluoroacetate salt: A peptide analog with applications in receptor signaling studies.
Uniqueness
The JB-1 peptide is unique due to its specific sequence and cyclic structure, which confer high stability and specificity for the IGF-1 receptor. This makes it a valuable tool for studying IGF-1 related pathways and developing therapeutic agents targeting these pathways .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]oct-5-en-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-oxopropanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H88N14O15S2/c1-27(2)24-35(65-50(79)39-17-12-22-68(39)51(80)31(6)61-43(72)29(4)59-47(76)36(66-42(71)28(3)58)25-54-18-19-55(84)41(86-55)40(54)85-54)46(75)64-34(15-9-11-21-57)52(81)69-23-13-16-38(69)49(78)60-30(5)44(73)63-33(14-8-10-20-56)45(74)67-37(26-70)48(77)62-32(7)53(82)83/h18-19,26-41,84H,8-17,20-25,56-58H2,1-7H3,(H,59,76)(H,60,78)(H,61,72)(H,62,77)(H,63,73)(H,64,75)(H,65,79)(H,66,71)(H,67,74)(H,82,83)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,41?,54?,55?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDBKYUARDUIEM-KTQAENQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C=O)C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C(CC34C=CC5(C(C3S4)S5)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC12C=CC3(C(C1S2)S3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C=O)C(=O)N[C@@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H88N14O15S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1249.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147819-32-7 | |
| Record name | H 1356 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147819327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



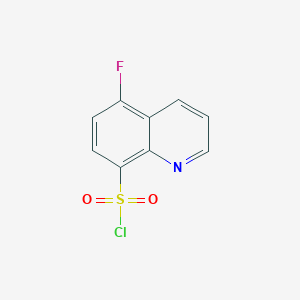
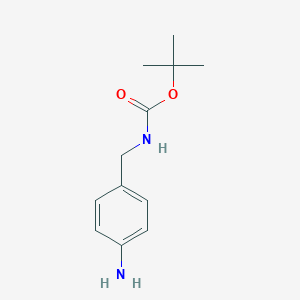

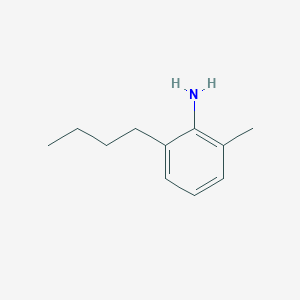
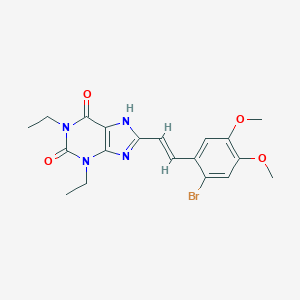
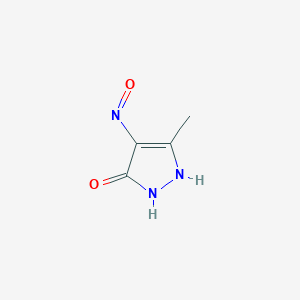
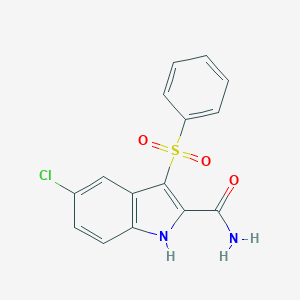
![1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine](/img/structure/B122775.png)
